molecular formula C24H29CaNO5 B560113 盐酸 AHU-377 CAS No. 1369773-39-6

盐酸 AHU-377

货号: B560113
CAS 编号: 1369773-39-6
分子量: 451.6 g/mol
InChI 键: SLERTBUHPREHKD-JKSHRDEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sacubitril hemicalcium salt, also known as AHU-377 hemicalcium salt, is a potent neprilysin inhibitor. It is a key component of the heart failure medication LCZ696, which is a combination of sacubitril and valsartan. Sacubitril hemicalcium salt is used to treat heart failure by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing the effects of these peptides in reducing blood pressure and promoting sodium excretion .

科学研究应用

沙库必利半钙盐具有广泛的科学研究应用:

    化学: 用作研究肾素-血管紧张素系统抑制和相关生化途径的模型化合物。

    生物学: 研究其对利钠肽的影响及其在心血管健康中的作用。

    医学: 主要用于治疗心力衰竭、高血压,以及由于其对血压和体液平衡的影响而可能用于治疗 COVID-19。

    工业: 用于开发针对心血管疾病的新药

作用机制

沙库必利半钙盐是一种前药,通过酯酶通过脱乙基作用转化为其活性代谢物 LBQ657。LBQ657 抑制肾素-血管紧张素系统,一种负责降解利钠肽(如心房利钠肽 (ANP) 和脑利钠肽 (BNP))的酶。 通过抑制肾素-血管紧张素系统,沙库必利半钙盐会增加这些肽的水平,从而导致血管舒张、利钠和利尿,这有助于降低血压并缓解心力衰竭症状 .

类似化合物:

    缬沙坦: 经常与沙库必利一起用于药物 LCZ696。

    LBQ657: 沙库必利半钙盐的活性代谢物。

    血管紧张素 II 受体阻滞剂 (ARB): 如氯沙坦和坎地沙坦,它们也针对心血管疾病。

独特性: 沙库必利半钙盐的独特之处在于它与缬沙坦联用时的双重作用机制。 沙库必利抑制肾素-血管紧张素系统,缬沙坦阻断血管紧张素 II 受体,从而为管理心力衰竭和高血压提供了一种综合的方法 .

生化分析

Biochemical Properties

AHU-377 hemicalcium salt interacts with neprilysin, a membrane metallo-endopeptidase . The IC50 value of AHU-377 hemicalcium salt for neprilysin is 5 nM . The interaction between AHU-377 hemicalcium salt and neprilysin leads to the inhibition of neprilysin, preventing the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Cellular Effects

The active form of AHU-377 hemicalcium salt, LBQ657, modestly inhibits cardiac myocyte hypertrophy . The inactive precursor, AHU-377 hemicalcium salt, does not inhibit collagen accumulation in fibroblasts nor cardiac myocyte hypertrophy .

Molecular Mechanism

AHU-377 hemicalcium salt is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . This prevents neprilysin’s degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Temporal Effects in Laboratory Settings

In humans, AHU-377 hemicalcium salt is absorbed quickly, with its maximum concentration being reached in 0.5-1.1 hours . It is rapidly converted into LBQ657, with its maximum concentration being reached in 1.9-3.5 hours . The half-life values for the biologically active LBQ657 is 9.9-11.1 hours .

Dosage Effects in Animal Models

In DAHI-SS rats, AHU-377 hemicalcium salt (30 and 100 mg/kg, PO) can cause an antihypertensive effect in a dose-dependent manner . In DOCA-salt hypertensive rats, AHU-377 hemicalcium salt shows only a modest reduction in mean arterial pressure, despite achieving estimated neprilysin enzyme occupancy of >95% at the highest dose tested (100 mg/kg, PO) .

Metabolic Pathways

The metabolic pathway of AHU-377 hemicalcium salt involves its conversion by enzymatic cleavage of the ethyl ester into the active form LBQ657 .

准备方法

合成路线和反应条件: 沙库必利半钙盐的合成涉及多个步骤:

    格氏反应: 该过程从将 4-溴-1,1’-联苯转化为其相应的格氏试剂开始。

    环氧化物开环: 该试剂与 (S)-环氧氯丙烷反应以打开环氧化物环。

    米氏反应: 所得化合物与琥珀酰亚胺进行米氏反应。

    水解和保护: 琥珀酰亚胺保护基的酸性水解之后是使用氢氧化钠水解烷基氯。然后用叔丁氧羰基 (Boc) 基团保护游离胺。

    氧化和维蒂希反应: 使用 TEMPO 作为催化剂的漂白剂氧化伯醇,然后进行维蒂希反应以形成 α,β-不饱和酯。

    不对称氢化: 将酯转化为锂羧酸盐,然后使用钌催化剂和手性双膦配体进行不对称氢化。

    酯化和胺反应: 通过与亚硫酰氯和乙醇反应使羧酸盐酯化。

工业生产方法: 沙库必利半钙盐的工业生产遵循类似的合成路线,但规模更大,并针对产率和纯度进行了优化。 该过程涉及严格的质量控制措施,以确保最终产品符合药品标准 .

反应类型:

    氧化: 沙库必利半钙盐可以发生氧化反应,特别是在其合成过程中。

    还原: 该化合物可以通过酶促裂解还原为其活性代谢物 LBQ657。

    取代: 其合成中涉及各种取代反应,例如米氏反应和酯化过程。

常用试剂和条件:

    氧化剂: 以 TEMPO 作为催化剂的漂白剂。

    还原剂: 酶促裂解以转化为 LBQ657。

    取代试剂: 氢氧化钠、亚硫酰氯、乙醇和吡啶。

主要产品:

相似化合物的比较

    Valsartan: Often combined with sacubitril in the medication LCZ696.

    LBQ657: The active metabolite of sacubitril hemicalcium salt.

    Angiotensin II Receptor Blockers (ARBs): Such as losartan and candesartan, which also target cardiovascular conditions.

Uniqueness: Sacubitril hemicalcium salt is unique due to its dual mechanism of action when combined with valsartan. While sacubitril inhibits neprilysin, valsartan blocks the angiotensin II receptor, providing a comprehensive approach to managing heart failure and hypertension .

属性

{ "Design of the Synthesis Pathway": "The synthesis of AHU-377 hemicalcium salt can be achieved through a multistep process involving the conversion of various starting materials.", "Starting Materials": [ "N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine ethyl ester", "Sodium hydroxide", "Calcium chloride", "Methanol", "Water" ], "Reaction": [ "Step 1: N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine ethyl ester is reacted with sodium hydroxide in methanol to form N-[(1S)-1-(carboxy)-3-phenylpropyl]-L-alanine ethyl ester.", "Step 2: N-[(1S)-1-(carboxy)-3-phenylpropyl]-L-alanine ethyl ester is reacted with calcium chloride in water to form AHU-377 calcium salt.", "Step 3: AHU-377 calcium salt is reacted with sodium hydroxide in methanol to form AHU-377 hemicalcium salt." ] }

CAS 编号

1369773-39-6

分子式

C24H29CaNO5

分子量

451.6 g/mol

IUPAC 名称

calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1

InChI 键

SLERTBUHPREHKD-JKSHRDEXSA-N

手性 SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca]

SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

规范 SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca]

外观

Assay:≥98%A crystalline solid

同义词

Sacubitril

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AHU-377 hemicalcium salt
Reactant of Route 2
Reactant of Route 2
AHU-377 hemicalcium salt
Reactant of Route 3
Reactant of Route 3
AHU-377 hemicalcium salt
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
AHU-377 hemicalcium salt
Reactant of Route 5
Reactant of Route 5
AHU-377 hemicalcium salt
Reactant of Route 6
Reactant of Route 6
AHU-377 hemicalcium salt
Customer
Q & A

Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?

A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.

Q2: How is the AHU-377 hemicalcium salt crystal form characterized?

A2: The primary method used to characterize the AHU-377 hemicalcium salt crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:

  • Set 1: Peaks at 12.70+/-0.2 degrees, 7.32+/-0.2 degrees, 15.90+/-0.2 degrees, and 18.56+/-0.2 degrees. []
  • Set 2: Peaks at 4.02+/-0.2 degrees, 3.62+/-0.2 degrees, and 17.82+/-0.2 degrees. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。